Patuletin-7-diglucoside is a flavonoid glycoside derived from patuletin, a naturally occurring flavonoid. This compound is characterized by the presence of two glucose moieties attached to the patuletin structure, enhancing its solubility and potential bioactivity. Patuletin itself has been studied for various biological activities, including antioxidant and anti-inflammatory properties.
Patuletin-7-diglucoside is primarily isolated from plants in the Eriocaulaceae family, such as Eriocaulon australe and P. spinosa. These plants are known for their rich polyphenolic content, which includes various flavonoids and their glycosides . The extraction of this compound typically involves methods such as high-performance liquid chromatography and mass spectrometry to ensure purity and identify its structural characteristics.
Patuletin-7-diglucoside belongs to the class of flavonoids, specifically categorized as a flavonol glycoside. Flavonoids are polyphenolic compounds widely recognized for their health benefits and are classified based on their chemical structure into subclasses like flavonols, flavones, isoflavones, and others.
The synthesis of patuletin-7-diglucoside can be approached through various methods, including enzymatic glycosylation or chemical synthesis. One common method involves the use of specific glycosyltransferases that catalyze the transfer of glucose units from donor substrates to patuletin. This method allows for selective attachment of glucose molecules at designated positions on the flavonoid backbone.
In laboratory settings, synthesis may involve the following steps:
The molecular formula of patuletin-7-diglucoside is . Its structure consists of a patuletin core with two glucose units attached at the 7-position.
This structure contributes to its solubility and bioavailability in biological systems.
Patuletin-7-diglucoside participates in various chemical reactions typical of flavonoids, including:
The stability and reactivity of patuletin-7-diglucoside can be influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism by which patuletin-7-diglucoside exerts its biological effects is largely attributed to its antioxidant properties. It scavenges free radicals and chelates metal ions, reducing oxidative stress in cells.
Studies have shown that this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are relevant for managing blood sugar levels in diabetic conditions . Molecular docking studies suggest that patuletin-7-diglucoside binds effectively to these enzymes, thereby modulating their activity.
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation .
Patuletin-7-diglucoside has several potential applications in scientific research:
The biosynthesis of patuletin-7-diglucoside begins with the formation of the core flavonoid skeleton within the Inuleae-Inulinae subtribe of Asteraceae. This subtribe, comprising over 400 species across 28 genera, exhibits distinctive biochemical adaptations that facilitate flavonoid diversification [2]. The foundational chalcone scaffold is synthesized through the condensation of p-coumaroyl-CoA with three malonyl-CoA units, catalyzed by the pivotal enzyme chalcone synthase (CHS). This represents the committed step in flavonoid biosynthesis, establishing the characteristic C6–C3–C6 skeleton [10].
Chalcone isomerase (CHI) subsequently facilitates the stereospecific cyclization of chalcone into (2S)-naringenin, the immediate precursor for diverse flavonoid subclasses. Within Inuleae-Inulinae species like Inula, Pulicaria, and Blumea, flavonoid diversification occurs through oxidative modifications primarily mediated by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) [2]. The enzyme flavone synthase II (FNSII), a membrane-bound CYP450, catalyzes the conversion of flavanones to flavones, while flavonol synthase (FLS) introduces a hydroxyl group at the C3 position to yield flavonols. Specific to patuletin biosynthesis, methylation at C3' and C6 positions of quercetin is mediated by S-adenosyl methionine (SAM)-dependent methyltransferases, yielding the rare methoxylated flavonol aglycone [1] [9]. Recent transcriptomic analyses of Dittrichia and Inula species reveal elevated expression of F3'H (flavanone 3'-hydroxylase) and FLS genes in floral tissues, correlating with patuletin accumulation patterns [2].
Table 1: Core Enzymatic Steps in Patuletin Aglycone Formation in Inuleae-Inulinae
Enzyme | EC Number | Reaction | Localization |
---|---|---|---|
Chalcone synthase (CHS) | 2.3.1.74 | p-Coumaroyl-CoA + 3 malonyl-CoA → Naringenin chalcone | Cytoplasm |
Chalcone isomerase (CHI) | 5.5.1.6 | Naringenin chalcone → (2S)-Naringenin | Cytoplasm |
Flavone synthase II (FNS) | 1.14.11.22 | Naringenin → Apigenin | Endoplasmic reticulum |
Flavonol synthase (FLS) | 1.14.11.23 | Dihydrokaempferol → Kaempferol | Cytoplasm |
Flavonoid 3'-hydroxylase (F3'H) | 1.14.14.82 | Kaempferol → Quercetin | Endoplasmic reticulum |
O-methyltransferase (OMT) | 2.1.1.267 | Quercetin → Patuletin (3'-O-methylation) | Cytoplasm |
Glycosylation represents the definitive biochemical modification conferring solubility, stability, and compartmentalization to flavonoid compounds like patuletin-7-diglucoside. This process involves the regioselective transfer of sugar moieties to flavonoid aglycones, primarily mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) [6]. In Asteraceae species, glycosylation occurs predominantly at the C7 hydroxyl position of flavones and flavonols due to reduced steric hindrance and favorable hydrogen-bonding interactions compared to other positions [10].
The glycosylation cascade for diglucoside formation involves sequential sugar additions. Biochemical studies of Tagetes species (marigolds), which accumulate patuletin-7-diglucoside, demonstrate an initial glucosylation at position C7, followed by secondary glycosylation at the 6-position of the attached glucose [1] [6]. This stepwise process requires distinct UGTs with precise regiospecificity: the first UGT exhibits specificity for the flavonoid acceptor (patuletin), while the second acts on the newly formed monoglucoside [6]. The sugar donors involved are typically UDP-glucose, though rare substitutions with galactose or rhamnose occur in specific Asteraceae lineages. Nuclear magnetic resonance (NMR) analyses confirm the β-configuration of the glycosidic bonds in naturally isolated patuletin-7-diglucoside, consistent with enzymatic transfer rather than chemical glycosylation [3]. Molecular dynamics simulations reveal that the 7-O position of patuletin provides optimal spatial accessibility for UGT binding pockets due to reduced intramolecular hydrogen bonding compared to the 3-O or 5-O positions [6].
The synthesis of patuletin-7-diglucoside is orchestrated by two dedicated glucosyltransferases acting sequentially. The primary enzyme, identified as UGT89B3 in functional genomics studies of Tagetes patula, specifically recognizes the patuletin aglycone as substrate and transfers a glucose moiety from UDP-glucose to the 7-hydroxyl position [6]. This enzyme exhibits narrow substrate specificity, showing <20% activity toward quercetin or other structurally similar flavonols. Kinetic analyses reveal a Km of 38 ± 5 μM for patuletin and Vmax of 12.7 nkat/mg protein, indicating high catalytic efficiency [6].
The resulting patuletin-7-O-glucoside undergoes secondary glycosylation catalyzed by a distinct glucosyltransferase (UGT94P1), which utilizes UDP-glucose to form a β-1→6 glycosidic bond with the existing glucose moiety [6]. This enzyme belongs to the UGT94 subfamily, characterized by their disaccharide-forming capability through glycoside-glycoside linkages. Structural modeling of UGT94P1 reveals a catalytic pocket with conserved His-22 and Asp-125 residues facilitating nucleophilic attack on the UDP-glucose anomeric carbon, while hydrophobic residues (Phe-157, Val-189) stabilize the patuletin-7-glucoside intermediate [6]. Gene co-expression analyses in Tagetes florets demonstrate simultaneous transcription of UGT89B3 and UGT94P1 during peak patuletin-7-diglucoside accumulation, with expression tightly regulated by MYB transcription factors binding to promoter cis-elements [10].
Table 2: Key Features of Glucosyltransferases in Patuletin-7-Diglucoside Biosynthesis
Enzyme | Gene Identifier | Substrate Specificity | Catalytic Residues | Product | Expression Pattern |
---|---|---|---|---|---|
UGT89B3 | XP_035487221 | Patuletin aglycone (C7-OH) | His-18, Asp-139 | Patuletin-7-O-glucoside | Floral-specific, peak at anthesis |
UGT94P1 | XP_035490115 | Patuletin-7-O-glucoside | His-22, Asp-125 | Patuletin-7-O-β-D-glucosyl-(1→6)-glucoside | Co-expressed with UGT89B3 |
The biosynthetic machinery for flavonoid glycosides exhibits remarkable evolutionary conservation across the Asteraceae family, which originated approximately 80 million years ago (MYA) [4]. Comparative genomics of 29 Asteraceae species reveals that paleopolyploidization events near the crown node facilitated the expansion and diversification of flavonoid pathway genes. Following whole-genome triplication, paralogous genes encoding CHS, CHI, and UGTs underwent subfunctionalization, with some copies specializing in floral pigment synthesis [4] [8].
Notably, the UGT89B and UGT94 subfamilies show significant expansion in Asteraceae compared to outgroups like Scaevola taccada (Goodeniaceae). Phylogenetic analysis places the origin of patuletin-specific UGTs within the Asteroideae subfamily, coinciding with the diversification of the Inuleae-Inulinae subtribe approximately 35–40 MYA [2] [4]. Synteny analyses demonstrate conserved genomic neighborhoods surrounding UGT89B orthologs across Inula, Tagetes, and Helianthus, indicating maintenance of regulatory elements through purifying selection [8]. Interestingly, Asteraceae species have uniquely lost the PII nitrogen sensor gene, a universal regulator of nitrogen-carbon assimilation present in most plant families [4]. This loss correlates with enhanced nitrogen uptake efficiency and metabolic rewiring toward specialized metabolite production, including flavonoids like patuletin-7-diglucoside. Transcriptomic data from 706 Asteraceae species confirm that CYC2-like transcription factors, expanded through gene duplication events, co-regulate both floral symmetry genes and flavonoid UGT expression, creating an evolutionary link between inflorescence development and pigment biosynthesis [8].
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